



Application Notes and Protocols for Palmitic Acid-13C Infusion in Human Studies

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Compound of Interest		
Compound Name:	Palmitic acid-13C	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled palmitic acid ([1-13C]palmitic acid and [U-13C]palmitic acid) infusion in human clinical and research studies. This technique is a powerful tool for investigating fatty acid metabolism, including flux, oxidation, and incorporation into complex lipids.

Introduction

Stable isotope tracers, particularly ¹³C-labeled palmitic acid, are invaluable for quantifying in vivo lipid metabolism.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human subjects, allowing for detailed investigation of metabolic pathways in both healthy and diseased states.[1] By introducing a known amount of ¹³C-labeled palmitic acid into the bloodstream and measuring its dilution, researchers can calculate the rate of appearance (Ra) of endogenous palmitate, which in a steady state, equals its rate of disappearance or turnover.[2] This methodology is crucial for understanding the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ¹³C-palmitate infusion studies in humans, derived from various published protocols.



Table 1: Recommended Infusion Rates for ¹³C-Palmitate Tracers

Tracer	Infusion Rate (nmol·kg ⁻¹ ·min ⁻¹)	Study Condition	Analytical Method	Reference
[U-13C]palmitate	0.5	Rest	GC/C/IRMS	[3]
[U-13C]palmitate	2.0	Exercise	GC/C/IRMS	[3]
[1- ¹³ C]palmitate	40 (0.04 μmol·kg ⁻¹ ·min ⁻¹)	Rest	GC-MS	[4]
[1- ¹³ C]palmitate	30 - 40 (0.03- 0.04 μmol·kg ⁻¹ ·min ⁻¹)	Postabsorptive	GC-MS	[5]

Table 2: Typical Study Parameters and Outcomes

Parameter	Value	Notes	Reference
Time to Isotopic Equilibrium	30 - 60 minutes	For constant infusion protocols.	[5]
Typical Study Duration	90 - 120 minutes	For steady-state measurements.	[2][6]
Fasting Requirement	Overnight (at least 12 hours)	To achieve a postabsorptive, metabolic steady state.	[7]
Rate of Appearance (Ra) of Palmitate	0.92 - 1.08 μmol·kg ⁻¹ ·min ⁻¹	In normal subjects during steady-state.	[6]
Coefficient of Variation (Intra-day)	8%	For [U- ¹³ C]palmitate flux measurements.	[3]
Coefficient of Variation (Inter-day)	13%	For [U- ¹³ C]palmitate flux measurements.	[3]



Experimental Protocols Tracer Preparation

The preparation of the ¹³C-palmitate infusate is a critical step to ensure its safe and effective administration.

Materials:

- [U-13C]palmitic acid or [1-13C]palmitic acid (potassium salt)
- Human serum albumin (fatty acid-free)
- Sterile, pyrogen-free water for injection
- Sterile 0.9% saline
- Sterile filters (0.2 μm)

Protocol:

- In a sterile environment, dissolve the potassium salt of ¹³C-palmitate in a small volume of heated, sterile water.[7]
- Prepare a warm solution of 5% human serum albumin in sterile saline.[7]
- Slowly add the dissolved ¹³C-palmitate to the warm albumin solution while gently stirring. The final solution should be clear.
- Pass the final infusate through a 0.2 μm sterile filter into a sterile infusion bag or syringe.[7]
- The concentration of palmitate in the infusate should be precisely measured to allow for accurate calculation of the infusion rate.[7]

Subject Preparation and Infusion

Protocol:



- Subject Screening: Participants should undergo a thorough medical screening to ensure they
 are suitable for the study.
- Fasting: Subjects should fast overnight for at least 12 hours prior to the infusion to achieve a postabsorptive state.[7]
- Catheter Placement: On the morning of the study, insert two intravenous catheters into the
 antecubital veins of opposite arms. One catheter will be used for the tracer infusion, and the
 other for blood sampling. For studies involving arterial-venous balance, an arterial catheter
 may be required.[7]
- Baseline Sampling: Collect baseline blood and breath samples before starting the tracer infusion.
- Tracer Infusion: Begin a continuous intravenous infusion of the prepared ¹³C-palmitate tracer at a predetermined rate using a calibrated infusion pump.[1] A priming dose is generally not required for palmitate due to its rapid turnover.[4][5]
- Steady State: Isotopic steady state in plasma is typically reached within 30-60 minutes of continuous infusion.[5]

Sample Collection

Blood Sampling:

- Collect blood samples at regular intervals (e.g., every 10-15 minutes) after reaching the isotopic steady state.
- Samples should be collected in tubes containing an anticoagulant (e.g., EDTA).
- Immediately centrifuge the blood samples at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.

Breath Sampling:

Collect breath samples for the analysis of ¹³CO₂ enrichment to determine fatty acid oxidation.
 [1]



- Samples can be collected in specialized bags or tubes.[1]
- An isotopic steady state for ¹³CO₂ may take longer to achieve (up to 8 hours) due to the bicarbonate pool.[1]

Sample Analysis

Plasma Sample Analysis:

- Lipid Extraction: Extract total lipids from the plasma samples.
- Derivatization: Convert fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography.
- GC-MS or GC/C/IRMS Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Used to measure the enrichment of
 ¹³C-palmitate relative to unlabeled palmitate.[6][8]
 - Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): A more sensitive technique that allows for the use of much lower tracer doses.[3][5]

Breath Sample Analysis:

- Isotope Ratio Mass Spectrometry (IRMS): Measure the ¹³CO₂ enrichment in expired air.[1]
- Indirect Calorimetry: Simultaneously measure the CO₂ production rate (VCO₂) to calculate the rate of ¹³CO₂ excretion.[1][4]

Data Calculation

Rate of Appearance (Ra) of Palmitate: In a steady state, the rate of appearance of palmitate can be calculated using the following formula:

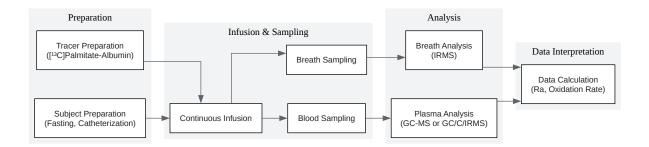
Ra $(\mu mol \cdot kg^{-1} \cdot min^{-1})$ = Infusion Rate $(\mu mol \cdot kg^{-1} \cdot min^{-1})$ / Plasma Palmitate Enrichment

Where plasma palmitate enrichment is the tracer-to-tracee ratio at isotopic steady state.



Fatty Acid Oxidation Rate: The rate of plasma FFA oxidation can be estimated by measuring the appearance of ¹³C in expired CO₂.[2][4] The calculation involves the ¹³CO₂ enrichment in breath, the total CO₂ production rate (VCO₂), and the plasma palmitate enrichment.[2][4] A correction factor for the retention of CO₂ in the bicarbonate pool is often applied.[2]

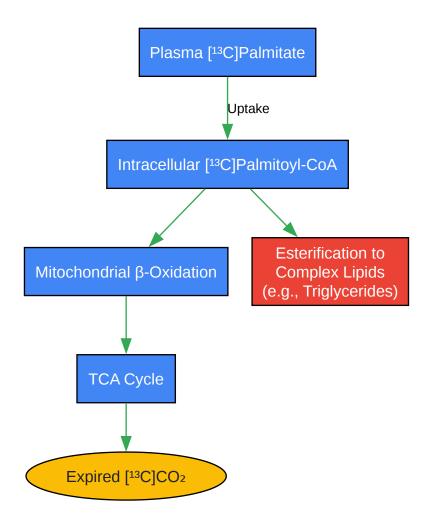
Visualizations



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Caption: Experimental workflow for ¹³C-palmitate infusion studies.





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Caption: Simplified metabolic fate of infused ¹³C-palmitate.

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